3-(1-ethyl-1H-imidazol-2-yl)piperidine
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Overview
Description
3-(1-ethyl-1H-imidazol-2-yl)piperidine is a chemical compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the piperidine ring is a six-membered heterocyclic structure with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethyl-1H-imidazole with piperidine under suitable conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole and piperidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperidine rings.
Substitution: The compound can participate in substitution reactions where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce reduced imidazole or piperidine derivatives.
Scientific Research Applications
3-(1-ethyl-1H-imidazol-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its heterocyclic structure.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-imidazole: A simpler compound with only the imidazole ring.
Piperidine: A basic six-membered ring structure without the imidazole moiety.
3-(1-methyl-1H-imidazol-2-yl)piperidine: Similar structure with a methyl group instead of an ethyl group on the imidazole ring.
Uniqueness
3-(1-ethyl-1H-imidazol-2-yl)piperidine is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical and biological properties. The ethyl group on the imidazole ring can influence the compound’s reactivity and binding interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(1-ethylimidazol-2-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-2-13-7-6-12-10(13)9-4-3-5-11-8-9/h6-7,9,11H,2-5,8H2,1H3 |
InChI Key |
NVCUOTKAVBSDHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2CCCNC2 |
Origin of Product |
United States |
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